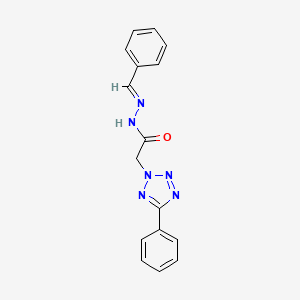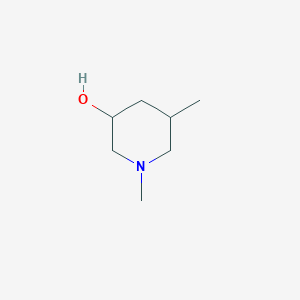![molecular formula C11H10BrN5O4 B11535779 4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a hydrazide group, and a brominated phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of the brominated phenyl compound with the oxadiazole derivative in the presence of a suitable condensing agent, such as acetic acid or sulfuric acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or oxadiazole groups, potentially leading to amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. Its brominated phenyl group also makes it useful in flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The oxadiazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- 4-amino-N’-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
- 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-phenyl-1,2,3-triazole-5-carbohydrazide
Uniqueness
The uniqueness of 4-amino-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific combination of functional groups The presence of the oxadiazole ring, brominated phenyl group, and hydrazide moiety provides a distinct set of chemical properties and reactivity patterns
Properties
Molecular Formula |
C11H10BrN5O4 |
|---|---|
Molecular Weight |
356.13 g/mol |
IUPAC Name |
4-amino-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C11H10BrN5O4/c1-20-7-3-5(2-6(12)9(7)18)4-14-15-11(19)8-10(13)17-21-16-8/h2-4,18H,1H3,(H2,13,17)(H,15,19)/b14-4+ |
InChI Key |
KYGSGVRYCHTHJL-LNKIKWGQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=NON=C2N)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=NON=C2N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{(2Z)-[(4-Chlorophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-YL)methylene]hydrazono}methyl]phenol](/img/structure/B11535699.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11535718.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)
![(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11535730.png)

![1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11535737.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11535753.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
